5-Ethynyl-2,2'-bipyridine
Overview
Description
5-Ethynyl-2,2’-bipyridine is an organic compound with the molecular formula C12H8N2. It is a derivative of bipyridine, where an ethynyl group is attached to the 5-position of the bipyridine ring. This compound is known for its unique structural properties and its ability to form complexes with various metals, making it a valuable ligand in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-2,2’-bipyridine typically involves the Sonogashira coupling reaction. This reaction is carried out between 5-iodo-2,2’-bipyridine and a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: While specific industrial production methods for 5-Ethynyl-2,2’-bipyridine are not widely documented, the Sonogashira coupling reaction remains the most common approach. The reaction conditions are optimized for large-scale production by adjusting parameters such as temperature, solvent, and catalyst concentration to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Ethynyl-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The bipyridine ring can be reduced under specific conditions.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the ethynyl group under basic conditions.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced bipyridine derivatives.
Substitution: Formation of substituted bipyridine compounds.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Ethynyl-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. The bipyridine moiety acts as a bidentate ligand, forming stable chelates with transition metals. This coordination can influence the electronic properties of the metal center, leading to various catalytic and photophysical effects . The ethynyl group can also participate in π-π interactions, further stabilizing the complexes .
Comparison with Similar Compounds
2,2’-Bipyridine: Lacks the ethynyl group, making it less versatile in forming π-π interactions.
4,4’-Dimethyl-2,2’-bipyridine: Contains methyl groups instead of an ethynyl group, affecting its electronic properties.
5,5’-Diethynyl-2,2’-bipyridine: Contains two ethynyl groups, offering different coordination and electronic characteristics.
Uniqueness: 5-Ethynyl-2,2’-bipyridine is unique due to the presence of the ethynyl group at the 5-position, which enhances its ability to form stable metal complexes and participate in various chemical reactions. This structural feature makes it a valuable compound in coordination chemistry and materials science .
Properties
IUPAC Name |
5-ethynyl-2-pyridin-2-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c1-2-10-6-7-12(14-9-10)11-5-3-4-8-13-11/h1,3-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXYJBJCQSECMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C(C=C1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440684 | |
Record name | 5-ETHYNYL-2,2'-BIPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00440684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162318-34-5 | |
Record name | 5-ETHYNYL-2,2'-BIPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00440684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Ethynyl-2,2'-bipyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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